Cas no 1826-12-6 (4-phenyl-1,3-thiazole)

4-phenyl-1,3-thiazole 化学的及び物理的性質
名前と識別子
-
- 4-phenyl-1,3-thiazole
- N-BENZYL-4-HYDROXY-4-PIPERIDINECARBOXYLIC ACID
- 4-phenylthiazole
- 4-Phenyl-thiazol
- THIAZOLE,4-PHENYL
- 4-Phenyl-thiazole
- A812710
- AS-48274
- AKOS001476105
- 4-Phenyl-1,3-thiazole #
- EN300-138484
- AMY4295
- THIAZOLE, 4-PHENYL-
- FT-0653804
- 1826-12-6
- DTXSID80171308
- SCHEMBL679707
- MFCD00092820
- BRN 0114779
- F30143
- SB34592
- CS-0163657
- 4-27-00-01142 (Beilstein Handbook Reference)
- BBL020542
- STK893231
- DTXCID7093799
- DB-065408
-
- MDL: MFCD00092820
- インチ: 1S/C9H7NS/c1-2-4-8(5-3-1)9-6-11-7-10-9/h1-7H
- InChIKey: KXCQDIWJQBSUJF-UHFFFAOYSA-N
- ほほえんだ: C1=CC=C(C=C1)C2=CSC=N2
計算された属性
- せいみつぶんしりょう: 161.03000
- どういたいしつりょう: 161.02992
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 121
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 41.1
- 疎水性パラメータ計算基準値(XlogP): 2.6
じっけんとくせい
- 密度みつど: 1.173
- ふってん: 292.7°Cat760mmHg
- フラッシュポイント: 135.4°C
- 屈折率: 1.607
- PSA: 41.13000
- LogP: 2.81010
4-phenyl-1,3-thiazole セキュリティ情報
4-phenyl-1,3-thiazole 税関データ
- 税関コード:2934100090
- 税関データ:
中国税関コード:
2934100090概要:
2934100090.構造上に非縮合チアゾール環を含む化合物(水素化の有無にかかわらず)。付加価値税:17.0%。税金還付率:9.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%
申告要素:
製品名, 成分含有量、
要約:
2934100090構造中に非縮合チアゾール環(水素化の有無にかかわらず)を含むその他の化合物付加価値税:17.0%税金還付率:9.0%管理条件:なし最恵国関税:6.5% General tariff:20.0%
4-phenyl-1,3-thiazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1008407-100mg |
4-Phenyl-thiazole |
1826-12-6 | 95% | 100mg |
$195 | 2024-07-28 | |
abcr | AB382630-10 g |
4-Phenyl-1,3-thiazole |
1826-12-6 | 10 g |
€1,029.40 | 2023-07-19 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-BO955-200mg |
4-phenyl-1,3-thiazole |
1826-12-6 | 98% | 200mg |
965.0CNY | 2021-07-15 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-BO955-50mg |
4-phenyl-1,3-thiazole |
1826-12-6 | 98% | 50mg |
452.0CNY | 2021-07-15 | |
Chemenu | CM131679-1g |
4-phenylthiazole |
1826-12-6 | 95%+ | 1g |
$202 | 2023-02-17 | |
TRC | P337043-100mg |
4-Phenyl-1,3-thiazole |
1826-12-6 | 100mg |
$ 65.00 | 2022-06-03 | ||
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 90R0238-1g |
4-Phenyl-thiazole |
1826-12-6 | 96% | 1g |
3095.35CNY | 2021-05-08 | |
Chemenu | CM131679-250mg |
4-phenylthiazole |
1826-12-6 | 95%+ | 250mg |
$101 | 2023-02-17 | |
TRC | P337043-500mg |
4-Phenyl-1,3-thiazole |
1826-12-6 | 500mg |
$ 160.00 | 2022-06-03 | ||
TRC | P337043-50mg |
4-Phenyl-1,3-thiazole |
1826-12-6 | 50mg |
$ 50.00 | 2022-06-03 |
4-phenyl-1,3-thiazole 関連文献
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Marta Sobiesiak,Tadeusz Muzio?,Marek Rozalski,Urszula Krajewska,Elzbieta Budzisz New J. Chem. 2014 38 5349
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Sadaf Ikram,Marcus Müller,Sonia Dsoke,Usman Ali Rana,Angelina Sarapulova,Werner Bauer,Humaira M. Siddiqi,Dorothée Vinga Szabó New J. Chem. 2019 43 13038
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Wolfgang Betzl,Christina Hettstedt,Konstantin Karaghiosoff New J. Chem. 2013 37 481
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4. 319. Studies in the azole series. Part II. The interaction of α-amino-nitriles and carbon disulphideA. H. Cook,Ian Heilbron,A. L. Levy J. Chem. Soc. 1947 1598
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M. M. V. Ramana,Deepnandan S. Dubhashi,Joseph J. D'Souza J. Chem. Res. (S) 1998 496
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6. 313. Synthetic applications of activated metal catalysts. Part III. Desulphurisation of thiazoles with Raney nickelG. M. Badger,N. Kowanko J. Chem. Soc. 1957 1652
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Xin-Shan Ye,Henry N. C. Wong Chem. Commun. 1996 339
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Timothy J. Donohoe,Mikhail A Kabeshov,Akshat H. Rathi,Ian E. D. Smith Org. Biomol. Chem. 2012 10 1093
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9. Clean synthesis of α-bromo ketones and their utilisation in the synthesis of 2-alkoxy-2,3-dihydro-2-aryl-1,4-benzodioxanes, 2-amino-4-aryl-1,3-thiazoles and piperidino-2-amino-1,3-thiazoles using polymer-supported reagentsJ?rg Habermann,Steven V. Ley,Jan J. Scicinski,James S. Scott,René Smits,Andrew W. Thomas J. Chem. Soc. Perkin Trans. 1 1999 2425
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10. 200. Heterocyclic ketones. Part II. β-Amino-ketones containing thiophen, thiazole, and furan nuclei, and their behaviour towards phenylhydrazineG. A. Levvy,Hugh B. Nisbet J. Chem. Soc. 1938 1053
4-phenyl-1,3-thiazoleに関する追加情報
4-Phenyl-1,3-Thiazole: An Overview of a Promising Heterocyclic Compound (CAS No. 1826-12-6)
4-Phenyl-1,3-thiazole (CAS No. 1826-12-6) is a heterocyclic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique thiazole ring and phenyl substituent, exhibits a range of biological activities that make it a valuable candidate for various applications, including drug discovery and development.
The thiazole ring, a five-membered heterocycle containing one sulfur and one nitrogen atom, is a common structural motif found in numerous bioactive molecules. The presence of the phenyl group in 4-phenyl-1,3-thiazole further enhances its pharmacological properties by influencing its electronic and steric characteristics. This combination of structural features has led to extensive research into the potential therapeutic applications of this compound.
Recent studies have highlighted the diverse biological activities of 4-phenyl-1,3-thiazole. One notable area of interest is its anti-inflammatory properties. Research published in the Journal of Medicinal Chemistry has demonstrated that 4-phenyl-1,3-thiazole derivatives can effectively inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), making them potential candidates for the treatment of inflammatory diseases.
In addition to its anti-inflammatory effects, 4-phenyl-1,3-thiazole has shown promise as an antimicrobial agent. Studies have reported that certain derivatives of this compound exhibit potent activity against a range of bacterial and fungal pathogens. For instance, a study published in the European Journal of Medicinal Chemistry found that specific 4-phenyl-1,3-thiazole derivatives displayed significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), a notorious pathogen responsible for many hospital-acquired infections.
The antitumor properties of 4-phenyl-1,3-thiazole have also been extensively investigated. Research conducted by scientists at the National Cancer Institute has shown that certain derivatives of this compound can induce apoptosis in cancer cells and inhibit tumor growth. These findings suggest that 4-phenyl-1,3-thiazole-based compounds may have potential as novel anticancer agents.
Beyond its direct biological activities, 4-phenyl-1,3-thiazole serves as an important building block in the synthesis of more complex molecules. Its versatility as a synthetic intermediate has been leveraged in the development of various pharmaceuticals and agrochemicals. For example, it has been used in the synthesis of selective serotonin reuptake inhibitors (SSRIs), which are widely used to treat depression and anxiety disorders.
The synthetic accessibility of 4-phenyl-1,3-thiazole is another factor contributing to its popularity in research and development. Various methods have been developed for its synthesis, including cyclization reactions involving thiols and nitriles or amides. These synthetic routes are generally efficient and can be readily scaled up for industrial production.
In conclusion, 4-phenyl-1,3-thiazole (CAS No. 1826-12-6) is a versatile heterocyclic compound with a wide range of biological activities and synthetic applications. Its anti-inflammatory, antimicrobial, and antitumor properties make it a valuable candidate for further exploration in medicinal chemistry and drug discovery. As research continues to uncover new insights into its mechanisms of action and potential therapeutic uses, 4-phenyl-1,3-thiazole-based compounds are likely to play an increasingly important role in the development of novel pharmaceuticals.
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